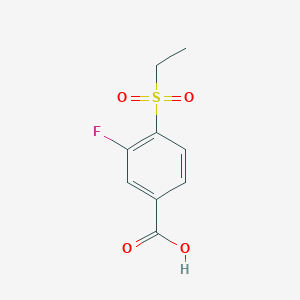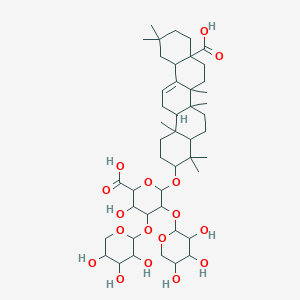
(4-(5-Nitrothiophen-2-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(5-Nitrothiophen-2-yl)phenyl)methanol: is an organic compound with the molecular formula C11H9NO3S It is characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a phenyl ring bearing a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the following steps:
Nitration of Thiophene: The initial step involves the nitration of thiophene to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Coupling with Phenyl Group: The nitrated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Reduction to Methanol: The final step involves the reduction of the intermediate compound to introduce the methanol group. This can be achieved using reducing agents like or .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(4-(5-Nitrothiophen-2-yl)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .
Reduction: The nitro group can be reduced to an amino group using reducing agents such as or .
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly on the phenyl ring, using reagents like or .
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: NaBH4, LiAlH4, SnCl2, Fe/HCl
Substitution: Br2, Cl2
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Amino derivative
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(4-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of (4-(5-Nitrothiophen-2-yl)phenyl)methanol is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The phenyl and thiophene rings provide structural stability and facilitate interactions with various molecular targets, including enzymes and receptors. The methanol group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-(5-Nitrothiophen-2-yl)phenyl)methanol
- (4-(4-Nitrophenyl)thiophen-2-yl)methanol
Uniqueness
(4-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the specific positioning of the nitro group on the thiophene ring and the methanol group on the phenyl ring. This unique arrangement imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Eigenschaften
Molekularformel |
C11H9NO3S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
[4-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-1-3-9(4-2-8)10-5-6-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI-Schlüssel |
YSLJOYIMNCRZJW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=CC=C(S2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizin-11-one, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-9-(trifluoromethyl)-](/img/structure/B12065872.png)

![Hexanoic acid, 6-[(4-methoxyphenyl)thio]-](/img/structure/B12065883.png)







